molecular formula C40H49N5O14S B8106109 N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

Cat. No.: B8106109
M. Wt: 855.9 g/mol
InChI Key: FBQKQKSBWTUJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid is a heterobifunctional polyethylene glycol (PEG) derivative. This compound is designed for bioconjugation applications, particularly in the fields of chemistry, biology, and medicine. The azide group allows for “click” chemistry reactions, while the fluorescein moiety provides a fluorescent tag for imaging and tracking purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and consistency of the final product .

Mechanism of Action

The mechanism of action of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid involves its ability to form stable covalent bonds with target molecules through click chemistry. The azide group reacts with alkyne-containing molecules to form triazole linkages, while the fluorescein moiety allows for visualization and tracking . This dual functionality makes it a valuable tool for studying molecular interactions and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid is unique due to its combination of azide and fluorescein functionalities. This allows for both bioconjugation and fluorescent imaging, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N5O14S/c41-44-42-8-12-52-16-20-56-21-17-53-13-9-45(10-14-54-18-22-57-24-23-55-19-15-51-11-7-37(48)49)39(60)43-28-1-4-32-31(25-28)38(50)59-40(32)33-5-2-29(46)26-35(33)58-36-27-30(47)3-6-34(36)40/h1-6,25-27,46-47H,7-24H2,(H,43,60)(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQKQKSBWTUJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N5O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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